molecular formula C21H19FN4O3 B3479582 2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

Cat. No.: B3479582
M. Wt: 394.4 g/mol
InChI Key: YFMOXWXOUKODRG-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide is a synthetic small molecule characterized by a pyrazole core substituted with a phenyl group at position 1 and a morpholine-4-carbonyl moiety at position 3. The benzamide group, fluorinated at the ortho position (C2), is linked via an amide bond to the pyrazole nitrogen at position 4.

Key features:

  • 2-Fluorobenzamide: Enhances metabolic stability and influences electronic properties.
  • Morpholine-4-carbonyl: Improves solubility and serves as a hydrogen-bond acceptor.

Properties

IUPAC Name

2-fluoro-N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c22-18-9-5-4-8-16(18)20(27)24-19-17(21(28)25-10-12-29-13-11-25)14-23-26(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMOXWXOUKODRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Introduction of the morpholine ring: This step involves the reaction of the pyrazole derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Pyrazole vs. Indole Derivatives

The compound 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide () replaces the pyrazole with an indole core. However, the pyridine-ethyl substituent on indole may confer distinct pharmacokinetic properties, such as altered blood-brain barrier penetration compared to the target compound’s phenyl group .

(b) Thiazolidinone and Oxadiazole Analogues
  • N-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide () incorporates a thiazolidinone ring, introducing sulfur atoms that may enhance metal-binding or redox activity. This contrasts with the target’s pyrazole-morpholine system, which prioritizes solubility over reactive sulfur interactions .
  • The sulfonyl group enhances hydrogen-bond acceptor strength, differing from the target’s morpholine .

Substituent Positioning and Functional Groups

(a) Fluorine Position
  • The target compound’s 2-fluorobenzamide contrasts with 3-fluoro-5-morpholin-4-yl substitution in . Ortho-fluorination may reduce steric hindrance near the amide bond, while meta-fluorination could alter dipole moments and electronic effects on adjacent substituents .
  • 2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide () places fluorine at C4, adjacent to a sulfanyl group, which may influence redox properties or enzyme inhibition mechanisms .
(b) Morpholine and Related Groups

Morpholine derivatives are recurrent in kinase inhibitors (e.g., MK14/HUMAN in ). The target’s morpholine-4-carbonyl group likely enhances solubility and binding to kinase ATP pockets, similar to ’s morpholinylmethyl benzamides, which target neurological pathways .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Fluorine Position Key Substituents Molecular Weight (g/mol) Potential Targets
Target Compound Pyrazole C2 (benzamide) Morpholine-4-carbonyl, phenyl ~423.4 Kinases (e.g., MAPK14)
3-Fluoro-5-morpholin-4-yl... () Indole C3 (benzamide) Pyridin-4-ylethyl, morpholine ~452.5 MAPK14 (MK14_HUMAN)
Compound Benzamide C4 (benzamide) Thiazol-2-yl, methylimidazole ~421.9 Experimental (DB08210)
Compound Benzamide C5 (benzamide) Oxadiazole, fluorophenyl ~627.7 Kinases/Proteases
Key Observations:
  • Molecular Weight : The target compound’s lower molecular weight (~423 g/mol) may favor better bioavailability compared to bulkier analogues like ’s oxadiazole derivative .
  • Solubility : Morpholine-containing compounds (target, ) exhibit enhanced aqueous solubility due to the morpholine’s polarity .
  • Target Selectivity: Pyrazole and indole cores may target overlapping kinase families, while thiazolidinone/oxadiazole derivatives could engage divergent enzymatic pathways .

Research Findings and Implications

  • Kinase Inhibition : ’s compound is linked to MAPK14 (p38α), suggesting the target may share kinase-inhibitory activity. Fluorine’s position and core rigidity could influence ATP-binding pocket interactions .
  • Metabolic Stability : Ortho-fluorination in the target compound may reduce cytochrome P450-mediated metabolism compared to para- or meta-substituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-FLUORO-N-[4-(MORPHOLINE-4-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]BENZAMIDE

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